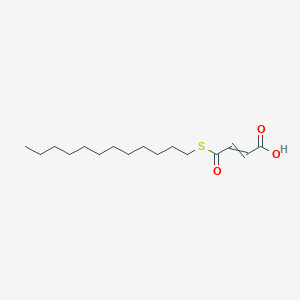
4-(Dodecylsulfanyl)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dodecylsulfanyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a dodecylsulfanyl group attached to a but-2-enoic acid backbone. This compound is notable for its unique structural features, which include a long alkyl chain and a sulfanyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecylsulfanyl)-4-oxobut-2-enoic acid typically involves the reaction of dodecyl mercaptan with maleic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dodecylsulfanyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The alkyl chain can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated alkyl chains.
Aplicaciones Científicas De Investigación
4-(Dodecylsulfanyl)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of 4-(Dodecylsulfanyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The long alkyl chain allows for integration into lipid membranes, affecting membrane fluidity and permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dodecylsulfanyl)-4-oxobut-2-enoic acid: Characterized by a dodecylsulfanyl group and a but-2-enoic acid backbone.
4-(Hexylsulfanyl)-4-oxobut-2-enoic acid: Similar structure but with a shorter hexyl chain.
4-(Octylsulfanyl)-4-oxobut-2-enoic acid: Contains an octyl chain instead of a dodecyl chain.
Uniqueness
This compound is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This long chain enhances its hydrophobicity and ability to interact with lipid membranes, making it particularly useful in applications requiring amphiphilic properties.
Propiedades
Número CAS |
188790-61-6 |
|---|---|
Fórmula molecular |
C16H28O3S |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
4-dodecylsulfanyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C16H28O3S/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h12-13H,2-11,14H2,1H3,(H,17,18) |
Clave InChI |
SPQAMNAZQRPKIV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
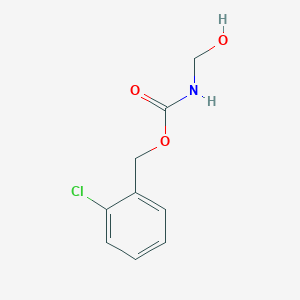


![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)
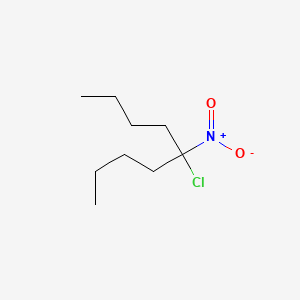
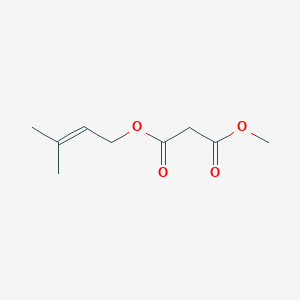
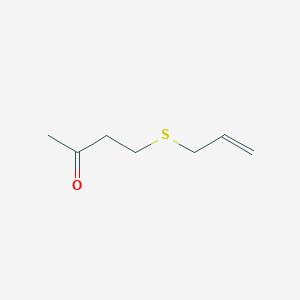
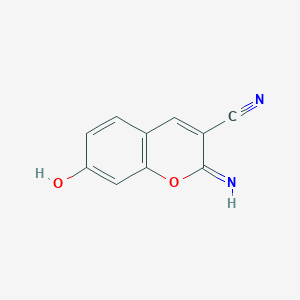
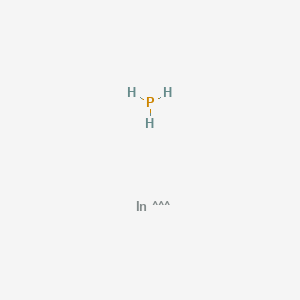
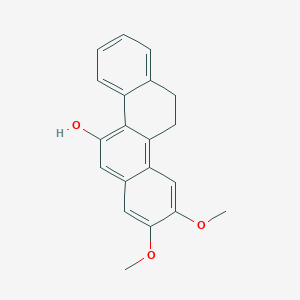
![1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14241209.png)
